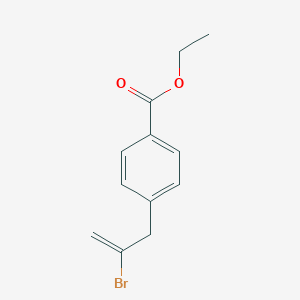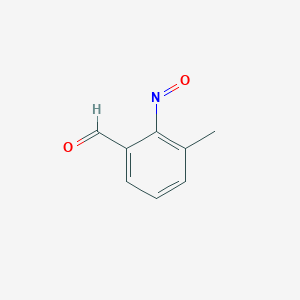
2-fluoro-6-nitroanisole
Vue d'ensemble
Description
2-Fluoro-6-nitroanisole is an aromatic compound with the molecular formula C7H6FNO3 and a molecular weight of 171.13 g/mol . It is characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to a benzene ring. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Applications De Recherche Scientifique
2-Fluoro-6-nitroanisole is used in various scientific research applications, including:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Fluoro-6-nitroanisole can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-fluoro-2-methoxybenzene using a mixture of concentrated nitric acid and sulfuric acid at low temperatures . The reaction proceeds as follows:
C7H7FO+HNO3→C7H6FNO3+H2O
Industrial Production Methods: Industrial production of 1-fluoro-2-methoxy-3-nitrobenzene typically involves large-scale nitration processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-6-nitroanisole undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro group can be replaced by nucleophiles such as phenols in the presence of a base like potassium carbonate.
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions at the aromatic ring, such as halogenation or alkylation.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate in dimethylformamide at 95–125°C.
Reduction: Hydrogen gas with a palladium catalyst.
Electrophilic Substitution: Halogens or alkyl halides in the presence of a Lewis acid catalyst.
Major Products:
Nucleophilic Substitution: Phenol derivatives.
Reduction: 1-Fluoro-2-methoxy-3-aminobenzene.
Electrophilic Substitution: Halogenated or alkylated derivatives of 1-fluoro-2-methoxy-3-nitrobenzene.
Mécanisme D'action
The mechanism of action of 1-fluoro-2-methoxy-3-nitrobenzene involves its interaction with nucleophiles and electrophiles. The nitro group, being an electron-withdrawing group, activates the aromatic ring towards nucleophilic substitution reactions. The fluorine atom, due to its high electronegativity, influences the reactivity and orientation of the substituents on the benzene ring . The compound’s effects are mediated through its ability to participate in various chemical reactions, leading to the formation of different products.
Comparaison Avec Des Composés Similaires
1-Fluoro-4-methoxy-2-nitrobenzene: Similar structure but with different substitution pattern.
2-Fluoro-1-methoxy-3-nitrobenzene: Similar structure but with different substitution pattern.
1-Fluoro-3-nitrobenzene: Lacks the methoxy group, making it less reactive in certain reactions.
Uniqueness: 2-Fluoro-6-nitroanisole is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring provides a balance that makes it a versatile compound in synthetic chemistry .
Propriétés
IUPAC Name |
1-fluoro-2-methoxy-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-12-7-5(8)3-2-4-6(7)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPBBFKWSJLAPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344657 | |
| Record name | 2-fluoro-6-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
484-94-6 | |
| Record name | 2-fluoro-6-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-Methyl-1H-benzo[d]imidazol-1-amine](/img/structure/B128820.png)


